molecular formula C10H9FO2 B3257833 7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 295779-79-2

7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B3257833
CAS No.: 295779-79-2
M. Wt: 180.17 g/mol
InChI Key: ZRLBNYKAAXFZBS-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones This compound is characterized by the presence of a fluorine atom at the 7th position and a methoxy group at the 6th position on the indanone ring It is a derivative of indanone, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone ring

Preparation Methods

The synthesis of 7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 7-fluoroindanone with methanol in the presence of a base such as sodium methoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.

    Materials Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

    7-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom at the 7th position, which may affect its chemical reactivity and biological activity.

    6-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 6th position, which may influence its solubility and interaction with biological targets.

The presence of both the fluorine atom and the methoxy group in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

IUPAC Name

7-fluoro-6-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLBNYKAAXFZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2=O)C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of Accufluor™ fluorinating reagent (6.75 g, 9.00 mmol) and 6-methoxy-indan-1-one (500 mg, 3.00 mmol) in ACN (600 mL) was heated at 80° C. for six hours. The reaction was concentrated under reduced pressure, and the residue was purified by medium pressure chromatography (silica, 10 to 25% EtOAc:hexanes) to yield 38.1. 1H NMR (400 MHz, CDCl3) δ ppm 7.21-7.29 (m, 1H), 7.12-7.18 (m, 1H), 3.92 (s, 3H), 3.04-3.12 (m, 2H), 2.70-2.76 (m, 2H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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reagent
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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